N-Acetyl-D-alanylglycine

Catalog No.
S15273854
CAS No.
34385-72-3
M.F
C7H12N2O4
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-alanylglycine

CAS Number

34385-72-3

Product Name

N-Acetyl-D-alanylglycine

IUPAC Name

2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

OJEZODIGGOJWJW-SCSAIBSYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)C

N-Acetyl-D-alanylglycine is a dipeptide compound formed from the amino acids D-alanine and glycine, with an acetyl group attached to the nitrogen of D-alanine. Its chemical formula is C6H10N2O2C_6H_{10}N_2O_2 and it has a molecular weight of approximately 158.16 g/mol. This compound is notable for its role in various biochemical processes and its potential applications in pharmaceutical development.

Typical of amino acids and peptides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-acetyl-D-alanylglycine can be hydrolyzed to yield D-alanine and glycine. This reaction is important for understanding the compound's stability and behavior in biological systems.
  • Acylation: The acetyl group can be replaced by other acyl groups, allowing for the synthesis of derivatives with potentially altered biological activities.
  • Condensation Reactions: N-Acetyl-D-alanylglycine can participate in condensation reactions with other amino acids or peptides to form larger peptide chains.

N-Acetyl-D-alanylglycine exhibits various biological activities:

  • Antimicrobial Properties: Similar compounds have shown activity against bacteria, suggesting that N-acetyl-D-alanylglycine may also possess antimicrobial properties, potentially by interfering with bacterial cell wall synthesis.
  • Neuroprotective Effects: Research indicates that derivatives of amino acids like glycine have neuroprotective effects, which could extend to N-acetyl-D-alanylglycine, making it a candidate for further studies in neuropharmacology.

The synthesis of N-acetyl-D-alanylglycine can be achieved through several methods:

  • Acetylation of D-Alanine: D-Alanine can be acetylated using acetic anhydride or acetyl chloride, followed by coupling with glycine using standard peptide coupling reagents such as carbodiimides.
  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids on a solid support, allowing for the efficient synthesis of peptides including N-acetyl-D-alanylglycine.
  • Solution Phase Synthesis: Involves mixing the acetylated D-alanine and glycine in solution with coupling agents to facilitate peptide bond formation.

N-Acetyl-D-alanylglycine has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics may lead to the development of new drugs, particularly in antimicrobial and neuroprotective therapies.
  • Biochemical Research: Used as a substrate or standard in studies involving peptide synthesis and enzymatic reactions.
  • Nutraceuticals: Potential use as a dietary supplement due to its amino acid composition, which may support muscle health and recovery.

Studies on the interactions of N-acetyl-D-alanylglycine with other biomolecules are crucial for understanding its pharmacological potential:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its bioavailability and efficacy as a therapeutic agent.
  • Enzyme Substrates: Understanding how enzymes recognize and process N-acetyl-D-alanylglycine can reveal its metabolic pathways and potential effects on cellular functions.

N-Acetyl-D-alanylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
N-Acetyl-D-alanineC4H9NO2C_4H_9NO_2Simple structure; less complex than N-Acetyl-D-alanylglycine.
Glycyl-D-alanineC5H10N2O2C_5H_{10}N_2O_2Contains glycine instead of an acetyl group; used in peptide synthesis.
N-AcetylglycineC4H7NO2C_4H_7NO_2Lacks the D-isomer specificity; more common in nature.
D-Alanyl-D-AlanineC6H12N2O2C_6H_{12}N_2O_2Similar but does not have the acetyl modification; important in peptidoglycan biosynthesis.

N-Acetyl-D-alanylglycine's uniqueness lies in its specific combination of D-alanine and glycine with an acetyl group, which may confer distinct biological activities compared to these similar compounds.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.07970687 g/mol

Monoisotopic Mass

188.07970687 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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